molecular formula C13H16ClN5O4 B12069171 9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)-

9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)-

Cat. No.: B12069171
M. Wt: 341.75 g/mol
InChI Key: SCDBSUXKSXWETL-VHQAPHLWSA-N
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Description

9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- is a synthetic compound that belongs to the purine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- typically involves the chlorination of a purine derivative followed by the attachment of the ribofuranosyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds .

Scientific Research Applications

9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- apart is its unique combination of a chlorinated purine ring and a ribofuranosyl group. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C13H16ClN5O4

Molecular Weight

341.75 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-prop-2-enyloxolane-3,4-diol

InChI

InChI=1S/C13H16ClN5O4/c1-2-3-13(22)8(21)6(4-20)23-11(13)19-5-16-7-9(14)17-12(15)18-10(7)19/h2,5-6,8,11,20-22H,1,3-4H2,(H2,15,17,18)/t6-,8-,11-,13-/m1/s1

InChI Key

SCDBSUXKSXWETL-VHQAPHLWSA-N

Isomeric SMILES

C=CC[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O

Canonical SMILES

C=CCC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O

Origin of Product

United States

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